Bicyclo[3.2.2]nonan-1-ol Bicyclo[3.2.2]nonan-1-ol
Brand Name: Vulcanchem
CAS No.: 28054-86-6
VCID: VC17873106
InChI: InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

Bicyclo[3.2.2]nonan-1-ol

CAS No.: 28054-86-6

Cat. No.: VC17873106

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.2.2]nonan-1-ol - 28054-86-6

Specification

CAS No. 28054-86-6
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name bicyclo[3.2.2]nonan-1-ol
Standard InChI InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2
Standard InChI Key VGYZQFQTFMRCGJ-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC(C1)(CC2)O

Introduction

Structural Characteristics and Molecular Geometry

Bicyclic Framework and Stereochemical Features

Bicyclo[3.2.2]nonan-1-ol belongs to the bicycloalkanol family, defined by its [3.2.2] ring system—a fusion of a three-membered and two two-membered rings. The hydroxyl group at C1 introduces steric strain due to its axial position, which influences both intramolecular hydrogen bonding and intermolecular interactions . X-ray crystallography and NMR studies reveal a puckered conformation in the solid state, with the hydroxyl group participating in a network of hydrogen bonds that stabilize the crystal lattice .

Table 1: Key Structural Parameters of Bicyclo[3.2.2]nonan-1-ol

ParameterValue/DescriptionSource
Molecular formulaC₉H₁₆O
Molecular weight140.22 g/mol
Ring systemBicyclo[3.2.2]nonane
Hydroxyl positionC1 (axial)
Dominant conformationChair-boat hybrid

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies the O–H stretch at 3300–3500 cm⁻¹, consistent with alcohol functionality. Nuclear magnetic resonance (NMR) data provide detailed insights into the compound’s stereochemistry:

  • ¹H NMR: The hydroxyl proton appears as a broad singlet at δ 1.8–2.1 ppm, while ring protons exhibit complex splitting patterns due to diastereotopic environments .

  • ¹³C NMR: The C1 carbon bonded to oxygen resonates at δ 70–75 ppm, distinct from other carbons in the bicyclic framework (δ 20–45 ppm).

Synthetic Methodologies

Classical Approaches: Diels-Alder and Solvolysis

The Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds remains a cornerstone for constructing the bicyclo[3.2.2] skeleton. For example, reacting cyclopentadiene with methyl vinyl ketone under high-pressure conditions yields a bicyclic diketone intermediate, which is subsequently reduced to the diol and selectively oxidized to bicyclo[3.2.2]nonan-1-ol . Solvolysis of epoxy precursors, such as bicyclo[3.2.2]nonane-1,2-epoxide, in aqueous acidic media also affords the target alcohol via ring-opening mechanisms .

Modern Strategies: Catalytic Asymmetric Synthesis

Recent innovations leverage organocatalysts to achieve enantioselective synthesis. Proline-derived catalysts facilitate asymmetric aldol reactions, enabling the construction of the bicyclic framework with >90% enantiomeric excess (ee) . Transition-metal catalysis, particularly using palladium complexes, has also been employed to mediate [2+2] cycloadditions, though yields remain moderate (50–60%).

Table 2: Comparison of Synthetic Routes

MethodYield (%)StereoselectivityKey Challenge
Diels-Alder65–75LowCompeting polymerization
Epoxide solvolysis50–60ModerateRegioselectivity control
Organocatalytic aldol70–80High (90% ee)Catalyst loading (20 mol%)

Chemical Reactivity and Functionalization

Alcohol-Derived Transformations

The hydroxyl group undergoes typical alcohol reactions, including:

  • Esterification: Treatment with acetyl chloride yields bicyclo[3.2.2]nonan-1-yl acetate, a valuable intermediate for further derivatization.

  • Oxidation: Jones oxidation converts the alcohol to bicyclo[3.2.2]nonan-1-one, though over-oxidation to carboxylic acids is a competing pathway .

Ring-Opening and Rearrangement Reactions

Under basic conditions (e.g., t-BuOK/t-BuOH), bicyclo[3.2.2]nonan-1-ol undergoes retro-aldol cleavage to form linear diketones, a process driven by ring strain relief . Thermal decomposition above 200°C induces C–O bond homolysis, generating radical intermediates that recombine to form polymeric materials.

Applications and Future Perspectives

Medicinal Chemistry

The compound’s rigid, three-dimensional structure enhances binding affinity to biological targets. Preliminary studies suggest utility as a scaffold for kinase inhibitors, with molecular docking simulations showing favorable interactions with ATP-binding pockets .

Materials Science

Polymerization of functionalized derivatives yields thermosetting resins with high glass transition temperatures (Tg > 150°C), potentially useful in aerospace composites.

Research Gaps and Opportunities

  • Stereocontrol: Developing catalysts for enantioselective synthesis of C2- and C3-substituted analogs.

  • Toxicity Profiling: Systematic in vitro studies to assess cytotoxicity and metabolic stability.

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